Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate
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Overview
Description
Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate is a compound that features a piperidine ring, a benzyl group, and a trifluoromethyl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often used in the design of drugs due to their biological activity . The trifluoromethyl group is notable for its influence on the pharmacokinetic properties of compounds, enhancing their metabolic stability and bioavailability .
Preparation Methods
Chemical Reactions Analysis
Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol
Scientific Research Applications
Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials
Mechanism of Action
The mechanism of action of Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate involves its interaction with specific molecular targets. The benzyl-piperidine group is known to bind effectively to cholinesterase receptors, inhibiting their activity. This interaction is facilitated by the binding of the benzyl group to the catalytic site of the enzyme, while the trifluoromethyl group enhances the compound’s binding affinity and stability .
Comparison with Similar Compounds
Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate can be compared with other piperidine derivatives and trifluoromethyl-containing compounds:
Piperidine Derivatives: Compounds like Donepezil, which also contain a benzyl-piperidine group, are used as cholinesterase inhibitors.
Trifluoromethyl Compounds: Compounds such as Fluoxetine contain trifluoromethyl groups and are known for their enhanced pharmacokinetic properties.
Uniqueness: The combination of the piperidine ring, benzyl group, and trifluoromethyl group in this compound provides a unique set of properties, making it a valuable compound for various applications
Properties
Molecular Formula |
C15H19F3N2O2 |
---|---|
Molecular Weight |
316.32 g/mol |
IUPAC Name |
benzyl N-(piperidin-2-ylmethyl)-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)20(10-13-8-4-5-9-19-13)14(21)22-11-12-6-2-1-3-7-12/h1-3,6-7,13,19H,4-5,8-11H2 |
InChI Key |
FCGKOTIDFDUPTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CN(C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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